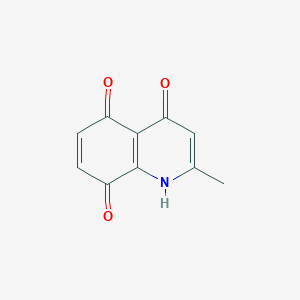

2-Methylquinoline-4,5,8(1H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy and methyl groups at specific positions. It is known for its significant biological and pharmaceutical activities, making it valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing 4-hydroxy-2-methylquinoline-5,8-dione involves the reaction of aniline derivatives with malonic acid equivalents. This method is known for its simplicity and efficiency .

- Another method involves the reaction of anthranilic acid derivatives under specific conditions to yield the desired compound .

Industrial Production Methods:

- Industrial production often utilizes the Thiele-Winter acetoxylation method, which involves the reaction of quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to produce hydroxyquinone derivatives .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products:

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research indicates that derivatives of quinoline compounds, including 2-Methylquinoline-4,5,8(1H)-trione, exhibit notable antimicrobial properties. Studies have shown that quinoline derivatives can effectively combat various viral strains, including those responsible for Zika virus and herpes virus infections . The unique structure of this compound may contribute to its efficacy against these pathogens.

Neurodegenerative Disease Research

Recent studies have explored the potential of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. It has been proposed that this compound can modulate amyloid-beta aggregation processes, which are critical in the pathogenesis of Alzheimer's disease. The development of quinolinetrione-tacrine hybrids has shown promise in targeting multiple pathways involved in neurodegeneration .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have synthesized derivatives that demonstrate antiproliferative activity against several cancer cell lines, including human cervix carcinoma and colorectal adenocarcinoma cells . The structural complexity of this compound allows for modifications that could enhance its therapeutic efficacy.

Organic Synthesis

The synthesis of this compound involves various methodologies that allow for the creation of derivatives with enhanced biological activities. Multi-component reactions have been noted for their efficiency in producing target compounds with high yields while adhering to green chemistry principles . These synthetic routes are crucial for developing new derivatives that may exhibit different physical properties or biological activities.

Drug Development

The compound's ability to interact with various biological targets makes it a valuable scaffold in drug discovery. The exploration of structure-activity relationships (SAR) has led to the identification of new hybrids that maintain desirable pharmacological properties while minimizing toxicity . The drug-likeness and bioavailability profiles of these compounds have been assessed using computational methods to predict their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase 10A (PDE10A), which is involved in various cellular processes .

Comparison with Similar Compounds

- 2-Hydroxyquinoline

- 4-Hydroxyquinoline

- 2,4-Dihydroxyquinoline

Comparison:

- 4-Hydroxy-2-methylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives .

- While similar compounds like 2-hydroxyquinoline and 4-hydroxyquinoline also exhibit biological activities, the presence of both hydroxy and methyl groups in 4-hydroxy-2-methylquinoline-5,8-dione enhances its pharmacological potential .

Biological Activity

2-Methylquinoline-4,5,8(1H)-trione is a heterocyclic compound characterized by a quinoline structure with three carbonyl groups located at positions 4, 5, and 8. Its molecular formula is C10H7N with a molecular weight of approximately 191.17 g/mol. This compound's unique structural complexity contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. Research indicates that compounds within this class can exert significant antitumor effects through various mechanisms:

- Histone Deacetylase Inhibition : Quinoline-based compounds have shown selective inhibition of HDAC class I enzymes, which are crucial in cancer cell growth regulation. For instance, certain synthesized derivatives demonstrated potent inhibitory effects against myelogenous leukemia cell lines, outperforming standard treatments like vorinostat .

- Microtubule Disruption : Compounds similar to this compound have been found to inhibit tubulin polymerization effectively. This action leads to cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometric analyses .

Antimicrobial and Antimalarial Properties

Quinoline derivatives are also recognized for their antimicrobial and antimalarial activities:

- Antimicrobial Effects : The structural features of this compound may contribute to its ability to combat various bacterial strains. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antimalarial Activity : Research has shown that quinoline derivatives exhibit micromolar potency against Plasmodium falciparum strains. The mechanisms involve interference with the parasite's metabolic pathways, making them promising candidates for antimalarial drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interact with key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylquinoline-2,5-dione | Quinoline structure with two carbonyl groups | Different reactivity patterns due to fewer carbonyls |

| 6-Methylquinoline-3-carboxylic acid | Contains a carboxylic acid group | Known for solubility and potential as a drug scaffold |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Notable for chelating properties with metals |

The arrangement of three carbonyls in this compound distinguishes it from these compounds and enhances its biological activity.

Case Study: Anticancer Efficacy

A study focusing on the anticancer efficacy of synthesized quinoline derivatives revealed that specific modifications could enhance their potency. For example:

- Compound Modifications : Derivatives bearing hydroxyl groups exhibited stronger inhibitory effects on cell growth compared to those with carboxylic acid groups. The most potent compound induced significant cell cycle arrest at the G2/M phase in various cancer cell lines .

Research Findings on Antimicrobial Activity

In vitro studies have demonstrated that certain quinoline derivatives possess substantial antimicrobial properties. Notably:

- Cytotoxicity Assays : Compounds were evaluated against HepG2 and HeLa cell lines to assess their cytotoxicity alongside antimicrobial activity against resistant bacterial strains. Results indicated no significant cytotoxicity at concentrations up to 100 µg/mL while maintaining effective antimicrobial action .

Q & A

Q. Basic: What are the most reliable synthetic routes for 2-methylquinoline-4,5,8(1H)-trione, and how do reaction conditions influence yield?

Answer:

The synthesis of quinoline triones typically involves cyclization or condensation reactions. For example, details the use of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide in cross-coupling reactions to construct fused quinoline frameworks. Reaction solvents (e.g., DMF, ethanol) and temperature (50–100°C) critically affect yields (49–95%) due to their impact on reaction kinetics and side-product formation. Column chromatography and thin-layer chromatography (TLC) are standard purification methods . Similarly, highlights the role of Pd(OAc)₂ in Suzuki-Miyaura couplings for aryl group introduction, emphasizing the need for optimized stoichiometry to avoid incomplete conversion .

Q. Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the trione structure and methyl substitution pattern (e.g., δ 2.1–2.5 ppm for methyl groups) .

- IR Spectroscopy : Identification of carbonyl stretches (C=O) near 1700–1750 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]⁺ peaks) .

- HPLC : Purity assessment (>98% purity criteria, as in ) using C18 columns and UV detection .

Q. Advanced: How can regioselectivity challenges in quinoline trione functionalization be addressed?

Answer:

Regioselectivity issues arise during electrophilic substitution or cross-coupling. demonstrates that steric and electronic directing groups (e.g., methyl at position 2) can guide substitutions to specific positions. For example, bromination at positions 9 and 12 in fused quinolines is achieved using N-bromosuccinimide (NBS) under controlled conditions . Computational modeling (DFT) of electron density maps may further predict reactive sites, reducing trial-and-error approaches.

Q. Advanced: How should researchers reconcile contradictory biological activity data reported for quinoline triones?

Answer:

Discrepancies in bioactivity (e.g., Alzheimer’s disease targets in vs. anticancer precursors in ) may stem from assay conditions (e.g., cell lines, concentration ranges) or compound stability. Methodological solutions include:

- Dose-Response Curves : To establish EC₅₀/IC₅₀ values across multiple models.

- Metabolic Stability Tests : HPLC-MS monitoring of degradation in biological matrices .

- Structural Analog Comparison : As in , modifying substituents (e.g., methoxy vs. chloro groups) can clarify structure-activity relationships (SAR) .

Q. Advanced: What strategies improve the stability of this compound under experimental storage?

Answer:

Degradation pathways (e.g., hydrolysis of trione groups) are mitigated by:

- Anhydrous Storage : Under argon in desiccators to prevent moisture uptake.

- Low-Temperature Preservation : –20°C for long-term stability, as suggested in for similar metabolites .

- Light Protection : Amber vials to avoid photochemical reactions, critical for compounds with conjugated quinone systems .

Q. Advanced: How can computational methods aid in designing derivatives of this compound for targeted applications?

Answer:

- Molecular Docking : To predict binding affinity with targets (e.g., acetylcholinesterase for Alzheimer’s applications, as in ) .

- QSAR Modeling : Correlating substituent properties (logP, polar surface area) with bioavailability .

- DFT Calculations : Optimizing redox potentials for applications in electroactive materials .

Q. Cross-Disciplinary: What role does this compound play in materials science?

Answer:

Quinone-derived triones exhibit π-extended conjugation ( ), making them candidates for organic semiconductors or photocatalysts. Their redox activity can be tuned via substituents (e.g., electron-withdrawing groups) for use in energy storage devices. Collaboration with synthetic chemists and material engineers is critical to functionalize these compounds for device integration .

Q. Methodological: What precautions are necessary when scaling up synthesis from milligram to gram quantities?

Answer:

- Exothermic Reaction Management : Use jacketed reactors for temperature control during Pd-catalyzed reactions .

- Purification Scalability : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) .

- Safety Protocols : Hazard analysis for intermediates (e.g., azides in ) using calorimetry and fume hoods .

Q. Data Interpretation: How to distinguish between tautomeric forms of this compound in solution?

Answer:

- Variable Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., keto-enol forms) .

- pH-Dependent UV-Vis : Spectral shifts in acidic vs. basic conditions indicate protonation states .

Q. Emerging Applications: Can microbial metabolites inspire novel derivatives of this compound?

Answer:

and highlight microbial metabolites (e.g., 7-methoxy-9-methylfuroquinoline triones) as semi-synthetic templates. Fermentation broths can yield novel scaffolds for diversification via biotransformation or combinatorial chemistry .

Properties

CAS No. |

90800-43-4 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-methyl-1H-quinoline-4,5,8-trione |

InChI |

InChI=1S/C10H7NO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11-5/h2-4H,1H3,(H,11,14) |

InChI Key |

KJLIJEUZKMWVAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.